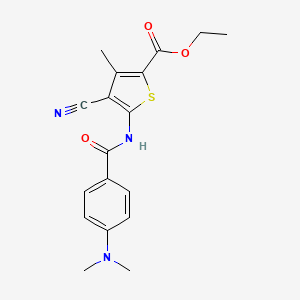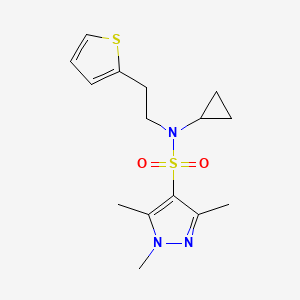![molecular formula C33H38N2O7 B2700842 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid CAS No. 2137029-22-0](/img/structure/B2700842.png)
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids . Fmoc amino acids are commonly used in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of a C-H Activation methodology . This process, developed by Jin-Quan Yu and coworkers, involves the formation of carbon-carbon bonds mediated by palladium . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The presence of the cyclohexyl group and the furan ring adds to the complexity of the molecule .Applications De Recherche Scientifique
Protection of Hydroxy-Groups
The Fmoc group is notably used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is crucial for the synthesis of sensitive organic compounds, such as nucleotides and peptides. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution, demonstrating its utility in complex organic synthesis processes (Gioeli & Chattopadhyaya, 1982).
Synthesis of ‘Difficult Sequences’ in Peptides
Fmoc derivatives are instrumental in the synthesis of peptides, particularly in forming sequences that are challenging to assemble due to their tendency to form interchain associations. These derivatives serve as intermediates for reversibly protecting peptide bonds, thereby facilitating the solid-phase synthesis of peptides (Johnson, Quibell, Owen, & Sheppard, 1993).
Facilitating Solid-Phase Peptide Synthesis
The introduction of Fmoc amino acids has significantly advanced solid-phase peptide synthesis (SPPS) methodology. This advancement includes the development of various solid supports, linkages, and side chain protecting groups, which have collectively enabled the synthesis of biologically active peptides and small proteins. Fmoc SPPS represents a versatile and orthogonal approach, offering unique opportunities in bioorganic chemistry (Fields & Noble, 2009).
Structural and Supramolecular Studies
Fmoc amino acids have gained interest in structural biology and material science for the design and development of novel biomaterials, hydrogelators, and therapeutic agents. Comprehensive studies on noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety provide essential knowledge for recognizing the structural features and properties of these compounds (Bojarska et al., 2020).
Mécanisme D'action
9H-Fluoren-9-ylmethoxycarbonyl (Fmoc)
This group is commonly used in peptide synthesis as a protecting group for the amino group . It’s stable under basic conditions but can be removed under mildly acidic conditions .
Tert-butoxycarbonyl (Boc)
This is another protecting group commonly used in peptide synthesis. It protects the amino group and can be removed under acidic conditions .
Propriétés
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O7/c1-20-28(30(36)37)17-23(41-20)18-35(22-15-13-21(14-16-22)34-31(38)42-33(2,3)4)32(39)40-19-29-26-11-7-5-9-24(26)25-10-6-8-12-27(25)29/h5-12,17,21-22,29H,13-16,18-19H2,1-4H3,(H,34,38)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSBXTIXPRJZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCC(CC2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)


![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)

![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)
![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)
![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)